molecular formula C17H17NO6 B1463111 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester CAS No. 334025-82-0

4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester

Cat. No. B1463111
M. Wt: 331.32 g/mol
InChI Key: MAYOBBKAVXYSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester” is a chemical compound with the molecular formula C22H19NO6 . It has a molecular weight of 393.389 Da . This compound is used in scientific research and possesses diverse applications ranging from medicinal chemistry to material science due to its unique properties.


Molecular Structure Analysis

The molecular structure of “4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester” consists of a benzene ring substituted with benzyloxy, methoxy, and nitro groups . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

“4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester” is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 573.3±45.0 °C at 760 mmHg, and a flash point of 228.7±30.7 °C . The compound has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds .

Scientific Research Applications

Luminescent Properties and Coordination Compounds

The synthesis and crystal structures of lanthanide coordination compounds using derivatives similar to "4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester" demonstrate the influence of electron-withdrawing and electron-donating groups on photophysical properties. These compounds exhibit varying degrees of photoluminescence, highlighting their potential application in materials science for the development of novel luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Crystal Structure Analysis

Research on benzyl 2,6-dihydroxy-3-nitrobenzoate, a compound structurally related to "4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester," has contributed to the understanding of molecular interactions and crystal packing. These studies offer insights into how specific functional groups influence the physical properties and stability of crystalline structures, which can be crucial for the development of new pharmaceuticals and materials (Sonar, Venkatraj, Parkin, & Crooks, 2007).

Synthetic Methodologies

In the field of organic synthesis, derivatives of "4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester" are utilized to develop new synthetic routes and methodologies. These approaches enable the efficient production of complex molecules, which could have applications ranging from pharmaceuticals to advanced materials. For example, a study on the easy synthetic approach to p-aminophenoxy derivatives bearing phosphonic or carboxylic ethyl ester groups showcases the versatility of these compounds in synthetic chemistry (Consiglio, Failla, Finocchiaro, Giuffrida, & Recca, 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-3-23-17(19)13-9-15(22-2)16(10-14(13)18(20)21)24-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYOBBKAVXYSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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